3-chloro-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide
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Overview
Description
3-chloro-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, an ethoxyphenyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a thioamide under acidic conditions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the thiadiazole intermediate.
Formation of the Benzamide Moiety: The final step involves the reaction of the thiadiazole intermediate with 3-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
3-chloro-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular functions. The thiadiazole ring and the ethoxyphenyl group play crucial roles in binding to the active sites of these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(4-ethoxyphenyl)benzamide: Similar structure but lacks the thiadiazole ring.
3-chloro-N-(4-methoxyphenyl)benzamide: Similar structure but has a methoxy group instead of an ethoxy group.
3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzamide: Similar structure with additional methoxy group.
Uniqueness
3-chloro-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This ring system enhances the compound’s ability to interact with biological targets and contributes to its potential therapeutic applications.
Properties
Molecular Formula |
C17H14ClN3O2S |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
3-chloro-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C17H14ClN3O2S/c1-2-23-14-8-6-11(7-9-14)15-19-17(24-21-15)20-16(22)12-4-3-5-13(18)10-12/h3-10H,2H2,1H3,(H,19,20,21,22) |
InChI Key |
KARGGNDQSDOEQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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